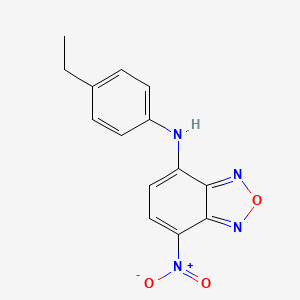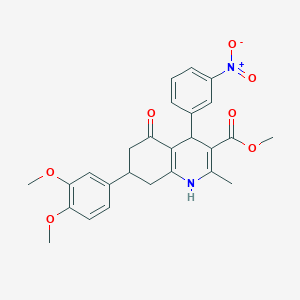![molecular formula C12H18N2O4S B3956509 N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3956509.png)
N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)acetamide
Vue d'ensemble
Description
N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)acetamide, also known as MIA or MIA-602, is a synthetic compound that has been widely studied for its potential use in cancer treatment. This compound belongs to the class of sulfonamide derivatives and has shown promising results in various scientific research applications.
Mécanisme D'action
N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)acetamide acts as a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. CA IX plays a crucial role in maintaining the pH balance of cancer cells, which is essential for their survival and growth. By inhibiting CA IX, N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)acetamide disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)acetamide has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria. Furthermore, N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)acetamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)acetamide is its specificity for CA IX, which is overexpressed in many types of cancer cells. This makes N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)acetamide a potentially effective treatment for a range of cancers. However, one of the limitations of N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)acetamide is its relatively low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)acetamide. One area of interest is the development of more efficient synthesis methods for N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)acetamide, which could help to overcome its low solubility. Additionally, further studies are needed to investigate the potential use of N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)acetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)acetamide, as well as its potential use in other applications beyond cancer treatment.
Applications De Recherche Scientifique
N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)acetamide works by inducing apoptosis, or programmed cell death, in cancer cells, which ultimately leads to the inhibition of tumor growth.
Propriétés
IUPAC Name |
N-[4-(1-methoxypropan-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-9(8-18-3)14-19(16,17)12-6-4-11(5-7-12)13-10(2)15/h4-7,9,14H,8H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDSXWAKJDHRJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-({[1-(4-ethylphenyl)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B3956431.png)
![2,2,4-trimethyl-4-phenyl-1-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3956437.png)

![2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3956459.png)
![5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3956462.png)
![5-[4-(benzylamino)-1-phthalazinyl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B3956483.png)
![3-allyl-5-{5-chloro-2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3956484.png)

![N-(4-{[4-nitro-7-(1-piperidinyl)-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide](/img/structure/B3956493.png)
![N-benzyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinamine](/img/structure/B3956517.png)

![ethyl 5-{[(2,5-dimethylphenyl)amino]carbonyl}-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3956530.png)
![2-oxo-2-phenylethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3956543.png)
